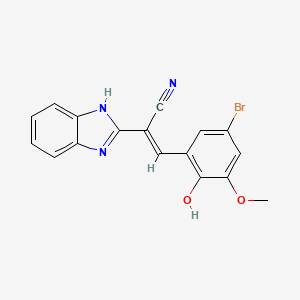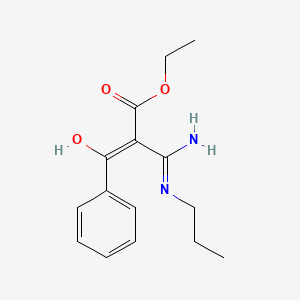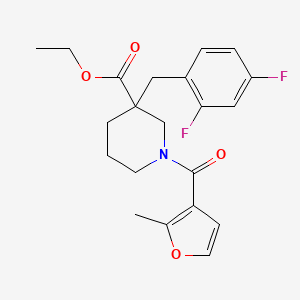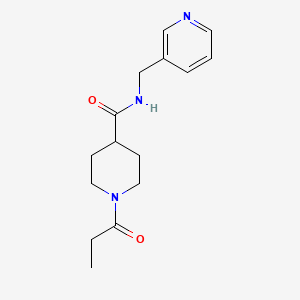![molecular formula C21H34N2O5 B6106131 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B6106131.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been used as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
作用機序
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. This compound's partial agonist activity at these receptors results in the modulation of serotonin neurotransmission, leading to changes in mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has several advantages for use in laboratory experiments. It is a potent and selective agonist for the 5-HT2A and 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, this compound has limitations as well. It has been shown to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces adverse effects.
将来の方向性
There are several potential future directions for research on 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate. One direction is the development of novel drugs that target the 5-HT2A and 5-HT2C receptors, based on the structure of this compound. Another direction is the investigation of the potential therapeutic effects of this compound in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Finally, research could focus on the development of new methods for synthesizing this compound and other piperazine derivatives with improved therapeutic profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high affinity for serotonin receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand the therapeutic potential of this compound and its limitations.
合成法
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate can be synthesized through a multistep process that involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylamine, followed by the reaction with piperazine and oxalic acid. The final product is obtained as a white crystalline powder.
科学的研究の応用
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. Studies have shown that this compound has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.C2H2O4/c1-16-7-8-17(19(2,3)4)18(15-16)22-14-6-9-21-12-10-20(5)11-13-21;3-1(4)2(5)6/h7-8,15H,6,9-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQGYHFDNFVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6106052.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6106058.png)

![2-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6106069.png)
![2-(3,5-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B6106092.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B6106109.png)

![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6106135.png)
![N-ethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6106139.png)
![N-({1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6106151.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-6-carboxamide](/img/structure/B6106165.png)